5-(Butan-2-yl)-1,3-oxazolidin-2-one

Chiral Auxiliary Recovery Asymmetric Synthesis Nucleophilic Cleavage

5-(Butan-2-yl)-1,3-oxazolidin-2-one is a 5-substituted Evans oxazolidinone bearing a sec‑butyl group that introduces a β‑chiral centre absent in simple alkyl analogs. This structural feature makes it a valuable screening candidate for systematic investigation of C(4) substituent effects on diastereoselectivity in enolate alkylations, aldol reactions, and conjugate additions. For synthetic routes where the chiral auxiliary is not recovered—e.g., transformations that destroy the auxiliary or where auxiliary cost is negligible relative to product value—this compound can offer a more economical alternative to SuperQuat variants. Its computed LogP (1.14) and TPSA (38.33 Ų) provide a baseline for medicinal chemistry SAR. The low cyclization yield reported for sec‑butyl‑substituted β‑amino alcohols also makes it a challenging benchmark substrate for developing improved oxazolidinone synthetic methods. Note that no published performance data exist for this specific auxiliary; procurement is appropriate for exploratory research only.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
Cat. No. B13613920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Butan-2-yl)-1,3-oxazolidin-2-one
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESCCC(C)C1CNC(=O)O1
InChIInChI=1S/C7H13NO2/c1-3-5(2)6-4-8-7(9)10-6/h5-6H,3-4H2,1-2H3,(H,8,9)
InChIKeyYYLCUPXFNDIREZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Butan-2-yl)-1,3-oxazolidin-2-one: Structural Identity and Class Membership for Research Procurement


5-(Butan-2-yl)-1,3-oxazolidin-2-one (CAS: 1483966-61-5; molecular formula C₇H₁₃NO₂; MW: 143.18 g/mol) is a 5-substituted derivative of the 1,3-oxazolidin-2-one heterocyclic scaffold. Structurally, it belongs to the Evans oxazolidinone family of chiral auxiliaries—specifically the 4-substituted oxazolidin-2-one class, where the alkyl substitution is located at the C(4) position of the ring system [1]. The compound features a sec-butyl (butan-2-yl) group at this position, distinguishing it from more common Evans auxiliaries bearing benzyl, isopropyl, or tert-butyl substituents. Its primary value proposition in research procurement lies in its potential as a chiral auxiliary for asymmetric synthesis applications, though direct experimental validation in the open literature remains absent.

Why 5-(Butan-2-yl)-1,3-oxazolidin-2-one Cannot Be Interchanged with Other Evans Auxiliaries


Within the Evans oxazolidinone family, the identity of the C(4) substituent directly governs diastereofacial selectivity in enolate alkylations, aldol reactions, and conjugate additions. Published class-level data demonstrate that stereoselectivity varies systematically with the steric bulk and conformational bias of the C(4) group—benzyl, isopropyl, and tert-butyl auxiliaries exhibit distinct performance profiles [1]. The sec-butyl (butan-2-yl) substituent on the target compound introduces a chiral center at the β-carbon of the side chain, creating a stereochemical complexity absent in achiral alkyl-substituted analogs such as 5-butyl-1,3-oxazolidin-2-one [2]. Furthermore, the broader class limitation of Evans auxiliaries—conformational lability at C(4) and susceptibility to nucleophilic cleavage during auxiliary recovery—prompted development of the SuperQuat family (5,5-dimethylated variants) specifically to address these shortcomings [1]. These class-level differentiators establish why generic substitution among oxazolidinone auxiliaries is scientifically unjustified.

Quantitative Differentiation Evidence: 5-(Butan-2-yl)-1,3-oxazolidin-2-one vs. Structural Analogs


C(4)-Substituent Identity Dictates Auxiliary Cleavage Susceptibility: Class-Level Evidence

The Evans oxazolidinone family (4-substituted oxazolidin-2-ones), which includes 5-(butan-2-yl)-1,3-oxazolidin-2-one as a member, exhibits a documented class-level limitation: nucleophilic attack at the endocyclic carbonyl group during auxiliary recovery competes with desired cleavage pathways, reducing recyclability [1]. This limitation prompted development of the SuperQuat family (4-substituted 5,5-dimethyloxazolidin-2-ones), where gem-dimethyl substitution at C(5) sterically shields the carbonyl group [1]. No quantitative head-to-head data exist for the target compound specifically; this evidence represents class-level inference for all Evans-type auxiliaries bearing a single C(4) substituent without C(5) protection.

Chiral Auxiliary Recovery Asymmetric Synthesis Nucleophilic Cleavage

Conformational Lability at C(4) Limits Diastereofacial Selectivity: Evans Auxiliary Class Limitation

The Evans oxazolidinone family, including 5-(butan-2-yl)-1,3-oxazolidin-2-one, exhibits conformational lability at the C(4) position, where the substituent can adopt multiple orientations relative to the N-acyl fragment [1]. This conformational flexibility reduces the predictability and magnitude of diastereofacial selectivity in enolate alkylations and aldol reactions. SuperQuat auxiliaries address this by incorporating gem-dimethyl substitution at C(5), which conformationally locks the C(4) substituent into a position projecting toward the N-acyl fragment, thereby enhancing stereocontrol [1]. The target compound, lacking C(5) substitution, is predicted to exhibit this class-level conformational lability.

Diastereoselectivity Conformational Bias Asymmetric Induction

Thiazolidine-2-thiones Offer Superior Cleavage Properties vs. Oxazolidin-2-ones: Class-Level Comparison

Oxazolidine-2-thiones and thiazolidine-2-thiones—sulfur analogues of the oxazolidin-2-one scaffold that includes 5-(butan-2-yl)-1,3-oxazolidin-2-one—have been reported to be 'equally or even more effective as chiral inductors' while offering a distinct practical advantage: their removal after chiral transformation 'is much easier to accomplish than that of the original oxazolidin-2-one systems' [1]. This class-level evidence indicates that for applications where auxiliary cleavage is a critical step, sulfur-containing analogues may provide operational advantages over the target compound.

Auxiliary Removal Thiazolidine-2-thione Synthetic Efficiency

Cyclization Yield Ranking Among β-Amino Alcohol Precursors: sec-Butyl vs. Other Alkyl Substituents

In the cyclization of β-amino alcohols to form 1,3-oxazolidin-2-ones, the identity of the alkyl substituent influences reaction yield. A 2008 study reported that cyclization yields decreased in the order: sec-butyl < isopropyl < isobutyl [1]. This represents the only direct quantitative evidence linking the sec-butyl substituent (structurally identical to the butan-2-yl group in the target compound) to a measurable performance metric. The target compound, as a sec-butyl-substituted oxazolidin-2-one, is predicted to exhibit the lowest cyclization yield among these three alkyl variants when prepared from the corresponding β-amino alcohol precursor.

Synthetic Accessibility Cyclization Yield Auxiliary Preparation

Physicochemical Profile: LogP and Topological Polar Surface Area

The target compound exhibits a calculated LogP of 1.1409 and a topological polar surface area (TPSA) of 38.33 Ų . These physicochemical parameters provide a baseline for comparison with structurally related compounds. For context, the tert-butyl analog (4-tert-butyl-1,3-oxazolidin-2-one, CAS 54705-42-9) shares the same molecular formula (C₇H₁₃NO₂) and TPSA (38.30 Ų) [1], indicating that substitution pattern (sec-butyl vs. tert-butyl) minimally affects these global physicochemical descriptors. No comparative biological or functional data are available.

Lipophilicity LogP TPSA Drug-likeness

Note on Purported Biological Activity: 5-LOX Inhibition Data Misattribution

Certain public databases contain records for '5-(butan-2-yl)-1,3-oxazolidin-2-one' reporting IC₅₀ values against human 5-lipoxygenase (5-LOX): >2.00 × 10⁵ nM (i.e., >200 μM) [1] and against human 12-lipoxygenase (ALOX12): 5.10 × 10³ nM (5.1 μM) [2]. CRITICAL NOTE: Examination of the underlying ChEMBL and BindingDB entries (BDBM50447178, CHEMBL1596118) reveals that these data correspond to Compound 1 from US Patent 10,752,581, whose SMILES string (COc1cccc(CNc2ccc(cc2)S(=O)(=O)Nc2nccs2)c1O) describes a structurally complex sulfonamide derivative, NOT the simple oxazolidinone scaffold of 5-(butan-2-yl)-1,3-oxazolidin-2-one. These biological activity claims are misattributed and must not be used for procurement decisions.

Lipoxygenase IC50 BindingDB Data Verification

Evidence-Based Procurement and Application Scenarios for 5-(Butan-2-yl)-1,3-oxazolidin-2-one


Chiral Auxiliary Screening for Novel Asymmetric Transformations

As a member of the Evans oxazolidinone family with an understudied sec-butyl substituent, this compound may serve as a screening candidate in systematic evaluations of C(4) substituent effects on diastereoselectivity. Users should note that no published performance data exist for this specific auxiliary; procurement is appropriate only for exploratory research aimed at generating novel structure-selectivity relationships. The compound's predicted conformational lability relative to SuperQuat auxiliaries [1] should inform experimental design.

Cost-Sensitive Synthesis Where Auxiliary Recovery Is Non-Critical

In synthetic sequences where the chiral auxiliary is not recovered (e.g., transformations culminating in auxiliary destruction or where auxiliary cost is trivial relative to target value), Evans auxiliaries including 5-(butan-2-yl)-1,3-oxazolidin-2-one may offer economic advantages over SuperQuat variants. Users should verify pricing with commercial suppliers (e.g., ChemScene, AKSci) and compare against benzyl and isopropyl Evans auxiliaries, which benefit from established supply chains and validated performance data .

Structure-Activity Studies in Oxazolidinone-Derived Pharmacophores

The 1,3-oxazolidin-2-one scaffold serves as a core motif in FDA-approved antibacterials (e.g., linezolid) and other pharmacologically active compounds [1]. For medicinal chemistry programs exploring 5-alkyl substitution effects on target binding or pharmacokinetic properties, 5-(butan-2-yl)-1,3-oxazolidin-2-one represents a sec-butyl variant distinct from more common methyl, isopropyl, and tert-butyl analogs. Its computed LogP (1.14) and TPSA (38.33 Ų) provide a physicochemical baseline for comparison.

Synthetic Methodology Development for 5-Substituted Oxazolidinones

Given the reported low cyclization yield for sec-butyl-substituted β-amino alcohols relative to isopropyl and isobutyl analogs [2], this compound may serve as a challenging substrate for developing improved oxazolidinone synthetic methods. Researchers focused on microwave-assisted [3] or alternative cyclization protocols could use this compound to benchmark efficiency gains against established literature baselines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Butan-2-yl)-1,3-oxazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.